molecular formula C24H34O5 B577626 Abiesadine I CAS No. 1210347-50-4

Abiesadine I

Cat. No. B577626
M. Wt: 402.531
InChI Key: POEUPUDPIRTZJS-WDJPJFJCSA-N
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Description

Molecular Structure Analysis

Abiesadine I belongs to the chemical family of Diterpenoids . Its molecular formula is C24H34O5 and it has a molecular weight of 402.5 g/mol . The exact structure can be found in scientific databases or literature.


Physical And Chemical Properties Analysis

Abiesadine I appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated condition at -20°C .

Scientific Research Applications

  • Pharmacological Properties : Abiesadine I, along with other compounds like abiesin, betuloside, limonene, α-pinene, and myricetin from Abies spectabilis, has been investigated for its potential pharmacological uses. These studies have shown promising results in areas such as antianxiety, antidepressant, anti-inflammatory, antipyretic, antifungal, antiplatelet, and antispasmodic applications (Saravanan, 2021).

  • Bioactivities of Diterpenes : A study on Abies georgei Orr. identified new diterpenes, including abiesadines A-Y, and evaluated their bioactivities. These diterpenes showed effects against inflammation and certain tumor cells, indicating potential for use in anti-inflammatory and antitumor therapies (Yang et al., 2010).

  • Cytotoxicities and Antimicrobial Activities : In research on Abies fargesii, new abietane diterpenoids including abifadines A-E were isolated. These compounds showed some level of anti-proliferative effects against cancer cell lines and were tested for antimicrobial activities, although they did not demonstrate significant activities (Wu et al., 2016).

  • Inhibition of ATP-citrate Lyase and SHP2 : A study on Picea brachytyla identified diverse terpenoids including abiesadines. Among these, abiesadine J showed inhibitory effects on ATP-citrate lyase, an important enzyme in metabolic processes. This suggests potential applications in metabolic disease treatment (Jiang et al., 2019).

Future Directions

While Abiesadine I has shown potential in studying diverse malignancies , more research is needed to fully understand its properties and potential applications. Future directions could include detailed studies on its synthesis, mechanism of action, and potential therapeutic uses.

properties

IUPAC Name

4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEUPUDPIRTZJS-WDJPJFJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abiesadine I

Citations

For This Compound
6
Citations
XW Yang, L Feng, SM Li, XH Liu, YL Li, L Wu… - Bioorganic & medicinal …, 2010 - Elsevier
… identified to be 8,11,13-abietatriene-15-hydroxy-18-succinic acid, and named abiesadine I. … Abiesadine I (9): Amorphous powder; [ α ] D 20 +13.5 (c 0.35, MeOH); IR (KBr) ν max 3444, …
Number of citations: 95 www.sciencedirect.com
V Saravanan - Matrix Science Pharma, 2021 - journals.lww.com
Objectives: Abies spectabilis (D. Don) Mirb. belongs to the Pinaceae family. A. spectabilis is used for construction, fragrance, fuel, and medicine. In traditional medicine, this plant is used …
Number of citations: 1 journals.lww.com
YL Li, YX Gao, HZ Jin, L Shan, XS Liang, XK Xu… - Phytochemistry, 2014 - Elsevier
… Fraction C6 was fractionated by RP-MPLC eluting with MeOH–H 2 O (20:80 → 100:0), and purified by LH-20 (MeOH) to yield abiesadine I (56 mg), pinoresinol (66 mg), prinsepiol (12 …
Number of citations: 17 www.sciencedirect.com
L Wu, YL Li, SM Li, XW Yang, JH Xia… - Chemical and …, 2010 - jstage.jst.go.jp
Systematical phytochemical investigations on Abies spectabilis afforded 72 chemical constituents. On the basis of physical and spectroscopic data, including 1D and 2D homo-and …
Number of citations: 33 www.jstage.jst.go.jp
GW Wang, C Lv, HZ Jin, YH Shen, WD Zhang - Fitoterapia, 2016 - Elsevier
Phytochemical investigation of Abies faxoniana Rehd. led to the isolation of two pairs of new epimeric spirolactone-type triterpenoids (1/1′ and 2/2′) and 11 known terpenoids (3 − 13)…
Number of citations: 4 www.sciencedirect.com
T Lei, Y Li, DM Li, GM Liu, JK Liu… - Journal of Asian natural …, 2011 - Taylor & Francis
A rare type of phenolic compound, namely, planchol E (1), was isolated from the cones and seeds of Pinus yunnanensis together with 16 known abietane diterpenoids (2–17). The …
Number of citations: 6 www.tandfonline.com

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